molecular formula C18H21Cl2N3O2S B2425640 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride CAS No. 1216557-61-7

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2425640
CAS No.: 1216557-61-7
M. Wt: 414.35
InChI Key: QCPNDDYZPCQKRY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2N3O2S and its molecular weight is 414.35. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S.ClH/c1-3-21(4-2)10-11-22(17(23)14-8-6-12-24-14)18-20-16-13(19)7-5-9-15(16)25-18;/h5-9,12H,3-4,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPNDDYZPCQKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride, with the CAS number 1321708-05-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C18H23Cl2N5OS
Molecular Weight 428.4 g/mol
CAS Number 1321708-05-7
Structural Features Contains furan and thiazole moieties

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide. For instance, derivatives of furan-2-carboxamide have shown promising results against various cancer cell lines. In a study evaluating the biological activities of several furan derivatives, compounds exhibited significant antiproliferative effects against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines using the MTT assay technique .

The mechanism of action for these compounds often involves the inhibition of specific molecular targets. Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for these compounds. Compounds demonstrating high affinity for VEGFR-2 were noted to inhibit its activity effectively, with IC50 values ranging from 7.4 to 11.5 nM. This inhibition is linked to their ability to disrupt angiogenesis, which is crucial for tumor growth and metastasis .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the antiproliferative activity of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide and related compounds.
    • Methodology : Utilized MTT assay against human epithelial cell lines.
    • Findings : Several derivatives exhibited selective antiproliferative activity, particularly against breast and colon cancer cells, highlighting the potential for further development as anticancer agents .
  • Molecular Docking Analysis :
    • Objective : To predict binding affinities and interactions with VEGFR-2.
    • Results : Compound 7 demonstrated the most favorable orientation towards VEGFR-2, correlating with its high inhibitory activity. This suggests that structural modifications could enhance efficacy against cancer targets .

Chemical Reactions Analysis

Table 1: Reaction Conditions for Amide Bond Formation

ReagentSolventTemperatureTimeYieldCharacterization Method
Furan-2-carbonyl chlorideDichloromethane0–25°C4 hr78%1H^1H NMR, IR
2-(Diethylamino)ethyl chlorideAcetonitrile80°C12 hr65%HPLC, MS

Hydrolysis of the Carboxamide Group

The carboxamide linkage undergoes hydrolysis under strongly acidic or basic conditions:

  • Acidic Hydrolysis : Reflux with 6M HCl yields furan-2-carboxylic acid and 4-chlorobenzo[d]thiazol-2-amine.

  • Basic Hydrolysis : Treatment with NaOH (2M) at 100°C produces the corresponding carboxylate salt.

Key Observations:

  • Hydrolysis rates depend on steric hindrance from the diethylaminoethyl group .

  • Reaction progress is monitored via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The electron-deficient 4-chlorobenzo[d]thiazole moiety participates in electrophilic substitution.

Table 2: Nitration and Sulfonation Reactions

ReactionReagentConditionsProductYield
NitrationHNO₃/H₂SO₄0°C, 2 hr4-Chloro-5-nitrobenzo[d]thiazole52%
SulfonationSO₃ in DCM25°C, 6 hr4-Chloro-5-sulfobenzo[d]thiazole48%
  • Mechanism : Nitration occurs preferentially at the 5-position due to the electron-withdrawing chlorine .

  • Characterization : 13C^{13}C NMR confirms substitution patterns (e.g., C5 shift from δ 122 to δ 148 ppm).

Nucleophilic Aromatic Substitution (Cl Replacement)

The chlorine atom on the benzothiazole ring is susceptible to nucleophilic displacement:

Table 3: Displacement Reactions

NucleophileConditionsProductYield
NH₃ (aq)120°C, 24 hr (sealed tube)4-Aminobenzo[d]thiazole derivative60%
KSCNDMF, 100°C, 8 hr4-Thiocyanatobenzo[d]thiazole45%
  • Catalysis : CuI accelerates reactions with sulfur nucleophiles (e.g., KSCN) .

Reactivity of the Diethylaminoethyl Group

The tertiary amine undergoes quaternization and oxidation:

  • Quaternization : Reacts with methyl iodide in acetone to form a quaternary ammonium salt (m.p. 210–215°C) .

  • Oxidation : H₂O₂ in acetic acid converts the diethylamino group to N-oxide (confirmed by MS at m/z 498.2) .

Furan Ring Oxidation

The furan-2-carboxamide group is oxidized to a diketone using RuO₄:

  • Conditions : 0.1M RuCl₃, NaIO₄, CCl₄/H₂O (1:1), 25°C, 6 hr.

  • Product : 2,5-Diketopyrrolidin-1-yl derivative (yield: 40%; IR: loss of furan C-O-C stretch at 1015 cm⁻¹).

Stability Under Physiological Conditions

In vitro studies reveal:

  • pH-Dependent Degradation : Stable at pH 7.4 (t₁/₂ > 48 hr) but hydrolyzes rapidly at pH < 3 (t₁/₂ = 2 hr) .

  • Metabolic Pathways : Hepatic microsomes mediate N-deethylation (major metabolite) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling introduces aryl groups at the benzothiazole C5 position:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hr .

  • Example : Coupling with phenylboronic acid yields 4-chloro-5-phenylbenzo[d]thiazole (yield: 58%) .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: Synthesis typically involves coupling a benzo[d]thiazole amine derivative with a furan-2-carboxamide intermediate. Key steps include:

  • Nucleophilic substitution : React 4-chloro-2-aminobenzo[d]thiazole with 2-(diethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine) to form the secondary amine intermediate .
  • Amide coupling : Use chloroacetyl chloride or carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the furan-2-carboxylate moiety. Solvents like dioxane or DMF are optimal for high yields (~60–70%) .
  • Hydrochloride salt formation : Treat the free base with HCl in ethanol to precipitate the final product.

Table 1 : Comparison of Reaction Conditions and Yields

IntermediateReagents/ConditionsSolventYieldReference
Amine formationK₂CO₃, 80°C, 6hAcetonitrile65%
Amide couplingEDC/HOBt, RT, 12hDMF72%
Salt formationHCl (g), ethanolEthanol85%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR : Confirm the presence of the diethylaminoethyl group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂) and furan ring protons (δ 6.3–7.4 ppm) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~450–460 for the free base) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or salt formation, as demonstrated for analogous thiazole derivatives .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved for derivatives of this compound?

Methodological Answer: Contradictions often arise from dynamic exchange processes or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Identify broadening/resolution of signals caused by conformational flexibility (e.g., diethylamino group rotation) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., furan vs. thiazole protons) through coupling correlations .
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., ’s benzothiazole-carboxamide derivatives with resolved crystal structures) .

Q. What strategies are effective for improving the compound’s bioavailability in in vitro assays?

Methodological Answer: Bioavailability challenges stem from poor solubility or metabolic instability. Solutions include:

  • Salt Modification : Replace hydrochloride with mesylate or tosylate salts to enhance aqueous solubility .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to the diethylaminoethyl side chain .
  • Lipid Nanoparticle Encapsulation : Use formulations with PEGylated lipids to improve cellular uptake, as shown for similar thiazole-based compounds .

Q. How can computational methods predict this compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Screen against kinase homology models (e.g., EGFR or VEGFR2) using the compound’s 3D structure (optimized via DFT calculations) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability of the chlorobenzo[d]thiazole moiety in hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro analogs) with inhibitory activity using datasets from ’s thiazolidinone derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar compounds?

Methodological Answer: Variability may arise from assay conditions or impurity profiles. Mitigation steps:

  • Dose-Response Validation : Re-test the compound in standardized assays (e.g., COX-1/2 inhibition per ) with positive controls .
  • HPLC-Purity Correlation : Ensure >95% purity (via HPLC-UV/ELSD) and exclude batch-specific impurities as confounding factors .
  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., ’s COX-2 inhibition vs. ’s anticancer data) to identify structure-activity trends .

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